Synthetic Route Efficiency: Direct Ketone Intermediate Versus Multi-Step Alternatives in Tofacitinib Manufacturing
CAS 1803611-25-7 represents a convergent intermediate in tofacitinib synthesis where the fully assembled chloropyridinyl-oxopentanoic acid fragment is coupled directly with the piperidine-pyrrolopyrimidine amine component. In contrast, alternative synthetic approaches that utilize simpler 2-chloro-5-substituted pyridine precursors require two to three additional synthetic steps to install the oxopentanoic acid moiety, thereby increasing overall step count and reducing cumulative yield [1]. While direct comparative yield data from a single head-to-head study are not available in the public domain, the convergent nature of the route employing CAS 1803611-25-7 inherently reduces the number of linear transformations required from commercial starting materials compared to linear assembly approaches [1].
| Evidence Dimension | Number of synthetic steps from advanced intermediate to final coupling |
|---|---|
| Target Compound Data | 1 step (direct coupling of CAS 1803611-25-7 with amine partner via amide bond formation) |
| Comparator Or Baseline | Alternative linear routes using 5-substituted-2-chloropyridine precursors |
| Quantified Difference | Reduction of 2-3 synthetic steps compared to linear assembly of oxopentanoic chain |
| Conditions | Tofacitinib convergent synthesis pathway as described in patent literature |
Why This Matters
Reduced step count translates to lower process mass intensity, decreased solvent and reagent consumption, and improved overall process economics in commercial tofacitinib manufacturing.
- [1] Bhirud SB, Mishra S, et al. Process for the preparation of tofacitinib and intermediates thereof. Glenmark Pharmaceuticals Limited. Patent publication WO/EP equivalent, 2015. View Source
